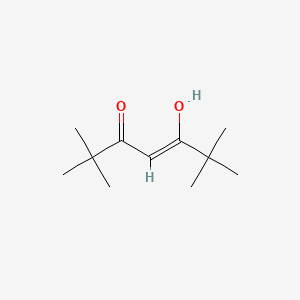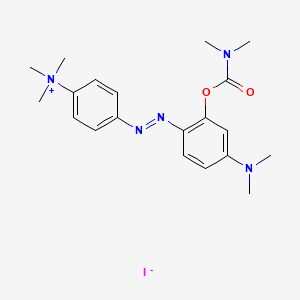
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including dimethylamino, dimethylcarbamoyloxy, and diazenyl groups, which contribute to its diverse reactivity and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with dimethylamino and dimethylcarbamoyloxy substituted benzene rings. The final step often involves quaternization with trimethylamine and iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Diazotization: Reacting aniline derivatives with nitrous acid to form diazonium salts.
Coupling Reaction: Coupling the diazonium salts with dimethylamino and dimethylcarbamoyloxy substituted benzene rings.
Quaternization: Reacting the coupled product with trimethylamine and iodide to form the final iodide salt.
化学反応の分析
Types of Reactions
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and carbamoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Deoxycorticosterone: A steroid hormone with similar biological activity to that of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide.
Uniqueness
What sets [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
72066-27-4 |
|---|---|
分子式 |
C20H28IN5O2 |
分子量 |
497.4 g/mol |
IUPAC名 |
[4-[[4-(dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenyl]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C20H28N5O2.HI/c1-23(2)16-10-13-18(19(14-16)27-20(26)24(3)4)22-21-15-8-11-17(12-9-15)25(5,6)7;/h8-14H,1-7H3;1H/q+1;/p-1 |
InChIキー |
IEMPLLSEVZGIGI-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


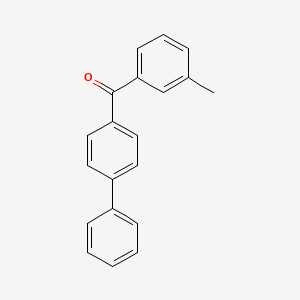

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
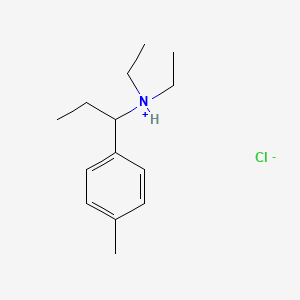
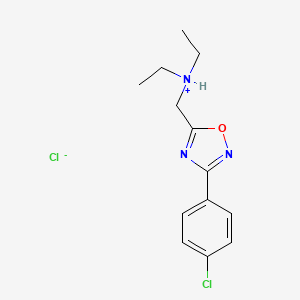

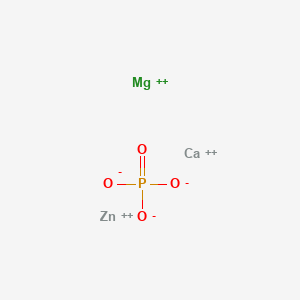
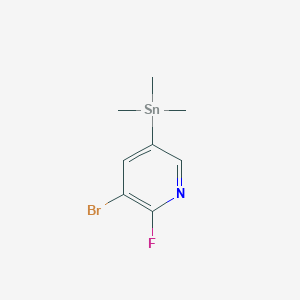

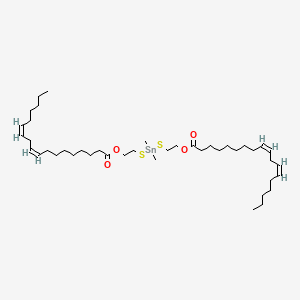
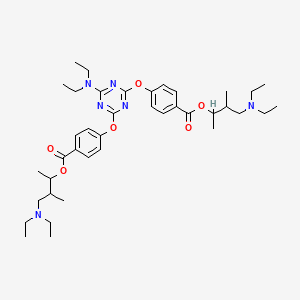
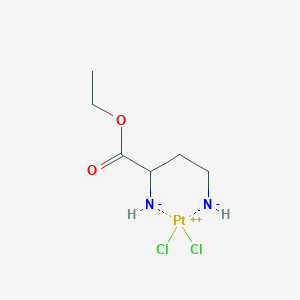
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
